molecular formula C21H27N3O2 B5339885 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B5339885
M. Wt: 353.5 g/mol
InChI Key: XRWZEOZJUDVVTE-UHFFFAOYSA-N
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Description

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is of interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of 2-ethoxyphenylpiperazine with 2-methylphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
  • 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
  • 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

Uniqueness

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is unique due to its specific ethoxy substituent on the phenyl ring, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-26-20-11-7-6-10-19(20)24-14-12-23(13-15-24)16-21(25)22-18-9-5-4-8-17(18)2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWZEOZJUDVVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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